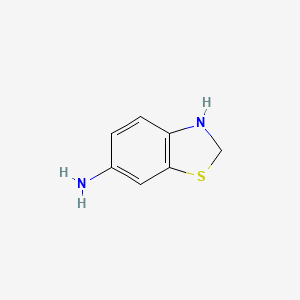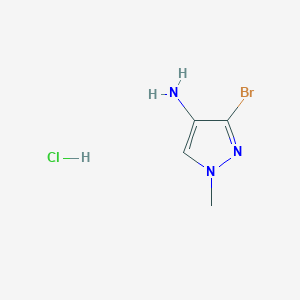![molecular formula C14H21N3O B12226300 [2-(5-Ethylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12226300.png)
[2-(5-Ethylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Ethylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound with a unique structure that combines elements of pyrimidine and cyclopentapyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Ethylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions One common method involves the initial formation of the pyrimidine ring, followed by the construction of the cyclopentapyrrole moietySpecific reagents and conditions, such as the use of 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2), are often employed to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Ethylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(5-Ethylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which [2-(5-Ethylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methyl-1H-pyrrol-3-yl)-2-oxoethyl]methanol
- [2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid]
- 4-(6-((2-Octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl)phenyl(methyl)-lambda6-sulfanone
Uniqueness
What sets [2-(5-Ethylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart from similar compounds is its unique combination of the pyrimidine and cyclopentapyrrole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
[2-(5-ethylpyrimidin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C14H21N3O/c1-2-11-6-15-13(16-7-11)17-8-12-4-3-5-14(12,9-17)10-18/h6-7,12,18H,2-5,8-10H2,1H3 |
InChI Key |
OIQVOXRSNBXCPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC3CCCC3(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12226220.png)
![1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one](/img/structure/B12226232.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12226242.png)
![6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12226246.png)
![1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12226248.png)
![{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol](/img/structure/B12226249.png)

![3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12226255.png)

![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12226259.png)

![3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12226275.png)
![3-cyclopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B12226285.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12226292.png)
